3-(2-Methoxyphenoxy)phenol
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Overview
Description
3-(2-Methoxyphenoxy)phenol, also known as 2-(2-Methoxyphenoxy)phenol, is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol This compound is characterized by a phenol group and a methoxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenoxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 2-chlorophenol with 2-methoxyphenol in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of non-toxic reagents and solvents, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Electrophilic Substitution: The phenol group makes the compound highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of this compound
Scientific Research Applications
3-(2-Methoxyphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): A simpler phenolic compound with similar antioxidant properties.
4-Methoxyphenol: Another isomer with distinct chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9,14H,1H3 |
InChI Key |
IGTLWLVRRGPARS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)O |
Origin of Product |
United States |
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